Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

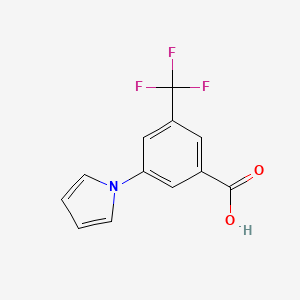

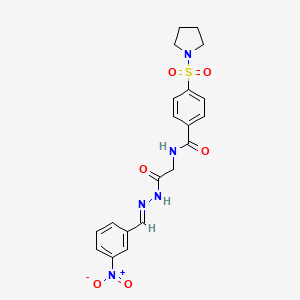

Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate consists of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications

Alzheimer’s Disease Research

“Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate” has been studied for its potential use in Alzheimer’s disease research . In vitro studies suggested that this compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 . This could potentially slow down the progression of Alzheimer’s disease.

Neuroprotection

This compound has shown moderate protective activity in astrocytes stimulated with Amyloid Beta 1-42 . It was observed to reduce the TNF-α and free radicals in cell cultures , which could potentially protect neurons from damage.

Dipeptide Synthesis

“Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate” has been used in the synthesis of dipeptides . The compound was used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Organic Synthesis

This compound is a useful building block in the synthesis of several novel organic compounds. It can be used to create a variety of derivatives, which can then be used in further chemical reactions.

Ionic Liquid Applications

“Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate” has been used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyl-protected amino acids . These ionic liquids have been used in peptide synthesis as synthetic support, cleavage reagent, and solvents .

Peptide Chemistry

The compound has been used in peptide chemistry where the reactive side chain and N-terminus of amino acid ionic liquids are chemically protected . This allows for efficient reactants and reaction media in organic synthesis .

properties

IUPAC Name |

tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-15(2,3)21-14(20)18-10-9-16(11-18,13(17)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVXOHPKRWIQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2685057.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide](/img/structure/B2685061.png)

![6-Cyclopropyl-2-[[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2685064.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile](/img/structure/B2685067.png)

![2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2685068.png)

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685074.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2685077.png)